Nicotianamine
Nicotianamine
(S,S,S)-nicotianamine is the (S,S,S)-stereoisomer of nicotianamine. It has a role as a chelator, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a plant metabolite. It is functionally related to a (S)-azetidine-2-carboxylic acid. It is a conjugate acid of a (S,S,S)-nicotianamine monoanion. It is an enantiomer of a (R,R,R)-nicotianamine. It is a tautomer of a (S,S,S)-nicotianamine trizwitterion.
Nicotianamine is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
Nicotianamine is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
34441-14-0
VCID:
VC20772929
InChI:
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
SMILES:
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Molecular Formula:
C12H21N3O6
Molecular Weight:
303.31 g/mol
Nicotianamine
CAS No.: 34441-14-0
Cat. No.: VC20772929
Molecular Formula: C12H21N3O6
Molecular Weight: 303.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | (S,S,S)-nicotianamine is the (S,S,S)-stereoisomer of nicotianamine. It has a role as a chelator, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a plant metabolite. It is functionally related to a (S)-azetidine-2-carboxylic acid. It is a conjugate acid of a (S,S,S)-nicotianamine monoanion. It is an enantiomer of a (R,R,R)-nicotianamine. It is a tautomer of a (S,S,S)-nicotianamine trizwitterion. Nicotianamine is a natural product found in Glycine max, Streptomyces, and other organisms with data available. |
---|---|
CAS No. | 34441-14-0 |
Molecular Formula | C12H21N3O6 |
Molecular Weight | 303.31 g/mol |
IUPAC Name | (2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 |
Standard InChI Key | KRGPXXHMOXVMMM-CIUDSAMLSA-N |
Isomeric SMILES | C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N |
SMILES | C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Canonical SMILES | C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator